ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate is a synthetic organic compound with a complex structure. This compound features a cyclobutane ring substituted with a hydroxyphenylpropyl group and a methylidene group, along with an ethyl ester functional group. The unique arrangement of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.
Introduction of the Hydroxyphenylpropyl Group: This step involves the addition of a hydroxyphenylpropyl group to the cyclobutane ring, which can be accomplished through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenylpropyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(1-hydroxy-3-phenylpropyl)-cyclobutane-1-carboxylate: Lacks the methylidene group, resulting in different chemical reactivity.
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylcyclobutane-1-carboxylate: Contains a methyl group instead of a methylidene group, affecting its steric and electronic properties.
The unique combination of the hydroxyphenylpropyl group, methylidene group, and ethyl ester in this compound imparts distinct properties that make it valuable for various applications.
Properties
CAS No. |
2680536-13-2 |
---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.